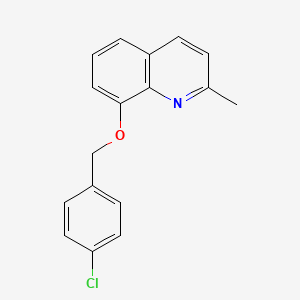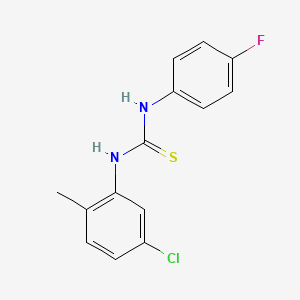![molecular formula C19H18N2O4 B5863300 2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline](/img/structure/B5863300.png)
2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline is an organic compound with a complex structure that includes a methoxy group, a naphthalene ring, and a nitroaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline typically involves multiple steps. One common method starts with the preparation of 2-methoxynaphthalene, which can be synthesized from potassium β-naphthol and methyl chloride at 300°C or by methylation of β-naphthol with dimethyl sulfate . The next step involves the nitration of 2-methoxynaphthalene to introduce the nitro group. This is followed by the reaction with 4-methoxynaphthalen-1-ylmethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: The major product is the corresponding amine.
Substitution: Products include halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.
Industry: Used in the production of dyes and pigments due to its aromatic structure.
Mecanismo De Acción
The mechanism of action of 2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
2-methoxynaphthalene: Shares the methoxy-naphthalene structure but lacks the nitroaniline moiety.
4-methoxynaphthalen-1-ylmethylamine: Contains the naphthalene and methoxy groups but lacks the nitro group.
5-nitroaniline: Contains the nitroaniline structure but lacks the naphthalene and methoxy groups.
Uniqueness
2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications .
Propiedades
IUPAC Name |
2-methoxy-N-[(4-methoxynaphthalen-1-yl)methyl]-5-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-24-18-9-7-13(15-5-3-4-6-16(15)18)12-20-17-11-14(21(22)23)8-10-19(17)25-2/h3-11,20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTWRIMFFGGZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NCC2=CC=C(C3=CC=CC=C23)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(allyloxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5863225.png)
![N-[(2-chlorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B5863230.png)
![4-ETHYLPHENYL {[3-(3-PYRIDYL)-1,2,4-OXADIAZOL-5-YL]METHYL} ETHER](/img/structure/B5863240.png)

![2-cyclooctyl-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5863263.png)
![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(4-chloro-3-methylphenoxy)acetate](/img/structure/B5863289.png)

![4-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5863295.png)

![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5863305.png)


![2-[(4-methylphenyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5863324.png)
